molecular formula C18H20ClNO B2814639 (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol CAS No. 893766-57-9

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol

Cat. No.: B2814639
CAS No.: 893766-57-9
M. Wt: 301.81
InChI Key: QSCDWDKFJVHXEF-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is a chemical compound with the molecular formula C18H20ClNO It is characterized by the presence of an amino group, a chlorine atom, and a cyclopentyl group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol typically involves the reaction of 2-amino-5-chlorobenzophenone with cyclopentylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylketone.

    Reduction: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylamine.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-chlorophenyl)(phenyl)methanol: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-5-chlorobenzophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can result in distinct biological activities and make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCDWDKFJVHXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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